molecular formula C19H19N3O3S B11657446 (2Z)-3-(4-methoxybenzyl)-2-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one

(2Z)-3-(4-methoxybenzyl)-2-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one

Cat. No.: B11657446
M. Wt: 369.4 g/mol
InChI Key: ZXYWNWRWQRBQMK-YOPNLDQXSA-N
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Description

(2Z)-3-[(4-METHOXYPHENYL)METHYL]-2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE is a synthetic compound characterized by its complex structure, which includes a thiazolidinone ring, methoxyphenyl groups, and hydrazinylidene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-[(4-METHOXYPHENYL)METHYL]-2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 4-methoxybenzaldehyde with thiosemicarbazide to form a hydrazone intermediate. This intermediate then undergoes cyclization with chloroacetic acid to yield the thiazolidinone ring. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the presence of a base such as sodium acetate to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-[(4-METHOXYPHENYL)METHYL]-2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the hydrazone moiety to hydrazine.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl groups, where nucleophiles such as amines or thiols can replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide, and elevated temperatures.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Amino or thiol-substituted phenyl derivatives.

Scientific Research Applications

(2Z)-3-[(4-METHOXYPHENYL)METHYL]-2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell walls.

    Medicine: Studied for its potential anti-inflammatory and anticancer properties, with research focusing on its ability to inhibit specific enzymes and signaling pathways.

    Industry: Utilized in the development of new materials with specific electronic or optical properties, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of (2Z)-3-[(4-METHOXYPHENYL)METHYL]-2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), inhibiting their activity and reducing the production of pro-inflammatory mediators.

    Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway, leading to decreased expression of inflammatory cytokines and chemokines.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Compounds with a similar thiazolidinone ring structure, often used as antidiabetic agents.

    Hydrazones: Compounds with a hydrazone moiety, known for their antimicrobial and anticancer properties.

    Methoxyphenyl Derivatives: Compounds containing methoxyphenyl groups, which are common in various pharmaceuticals and agrochemicals.

Uniqueness

(2Z)-3-[(4-METHOXYPHENYL)METHYL]-2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE is unique due to its combination of structural features, which confer a distinct set of chemical reactivity and biological activity

Properties

Molecular Formula

C19H19N3O3S

Molecular Weight

369.4 g/mol

IUPAC Name

(2Z)-3-[(4-methoxyphenyl)methyl]-2-[(E)-(4-methoxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H19N3O3S/c1-24-16-7-3-14(4-8-16)11-20-21-19-22(18(23)13-26-19)12-15-5-9-17(25-2)10-6-15/h3-11H,12-13H2,1-2H3/b20-11+,21-19-

InChI Key

ZXYWNWRWQRBQMK-YOPNLDQXSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CN\2C(=O)CS/C2=N\N=C\C3=CC=C(C=C3)OC

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)CSC2=NN=CC3=CC=C(C=C3)OC

Origin of Product

United States

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